skf-86002
Overview
Description
SKF-86002 is a synthetic organic compound known for its potent inhibitory effects on p38 mitogen-activated protein kinases (MAPKs). It is primarily used as a research tool in the study of inflammatory and autoimmune diseases due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha .
Mechanism of Action
Target of Action
SKF-86002, also known as SKF86002, 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole, SK&F 86002, or Skf 86002, primarily targets the p38 mitogen-activated protein kinases (MAPKs), specifically the p38α and p38γ isoforms . These kinases play a crucial role in cellular responses to stress and inflammation .
Mode of Action
this compound acts as an inhibitor of p38 MAPK, attenuating inflammation by inhibiting p38α/β . It also inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production . Moreover, it inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid .
Biochemical Pathways
The compound’s action affects the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation . By inhibiting p38α, this compound reduces neuroinflammation and promotes the redistribution of p38γ to synapses . This action impacts the downstream effects of the pathway, including the production of inflammatory cytokines like IL-1 and TNF-α .
Result of Action
Inhibition of p38α by this compound has been shown to reduce neuroinflammation and ameliorate synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein . Additionally, treatment with this compound promotes the redistribution of p38γ to synapses and reduces the accumulation of α-synuclein .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) stimulates the action of this compound, leading to the inhibition of IL-1 and TNF-α production . .
Biochemical Analysis
Biochemical Properties
SKF86002 plays a crucial role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. It inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production . Additionally, SKF86002 inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid .
Cellular Effects
SKF86002 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, SKF86002 has been shown to reduce neuroinflammation and ameliorate synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein .
Molecular Mechanism
The molecular mechanism of SKF86002 involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . SKF86002 is an ATP-competitive inhibitor, suggesting that its binding to target proteins relies on understanding its physicochemical characteristics .
Temporal Effects in Laboratory Settings
The effects of SKF86002 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of SKF86002 vary with different dosages in animal models. For instance, SKF86002 (10-90 mg/kg; oral administration; daily; for 22 days) has been shown to have anti-arthritic activity, significantly decreasing hindleg volumes after injection of adjuvant in Lewis rats .
Metabolic Pathways
SKF86002 is involved in several metabolic pathways, interacting with various enzymes or cofactors. It inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid, indicating its involvement in the arachidonic acid metabolic pathway .
Preparation Methods
The synthesis of SKF-86002 involves the formation of a bicyclic imidazole structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This is achieved through the condensation of a pyridine derivative with a thiazole derivative under acidic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a fluorophenyl group using a suitable fluorinating agent
Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories using the above-mentioned synthetic route.
Chemical Reactions Analysis
SKF-86002 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where the fluorophenyl group can be replaced with other functional groups using suitable reagents
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SKF-86002 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of p38 MAPKs and the resulting effects on various biochemical pathways.
Biology: this compound is used to investigate the role of p38 MAPKs in cellular processes such as apoptosis, cytokine production, and signal transduction.
Medicine: The compound is studied for its potential therapeutic effects in treating inflammatory and autoimmune diseases by inhibiting the production of pro-inflammatory cytokines
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference compound in the testing of new p38 MAPK inhibitors
Comparison with Similar Compounds
SKF-86002 is unique in its ability to selectively inhibit p38 MAPKs without affecting other kinases. Similar compounds include:
SB-203580: A selective inhibitor of p38 MAPKs that is commonly used in studies of inflammation and cell signaling.
These compounds share similar mechanisms of action but differ in their selectivity and potency.
Properties
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELZIQOLWZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223168 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72873-74-6 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-86002 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-86002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SK&F 86002?
A1: SK&F 86002 acts as a dual inhibitor of arachidonic acid metabolism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. [, ] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins, thromboxanes, and leukotrienes. []
Q2: Does SK&F 86002 affect cytokine production?
A2: Yes, SK&F 86002 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). [, , ] This effect is thought to be mediated through its interaction with the p38 mitogen-activated protein kinase (MAPK) pathway. [, , , ]
Q3: How does SK&F 86002 affect p38 MAPK signaling?
A3: While initially characterized as a dual COX/5-LOX inhibitor, SK&F 86002 was later found to inhibit p38 MAPK activity. [, , ] The exact mechanism of p38 MAPK inhibition by SK&F 86002 is not fully understood, but studies suggest it could be independent of COX/5-LOX inhibition. []
Q4: How does p38 MAPK inhibition contribute to the effects of SK&F 86002?
A4: Inhibition of the p38 MAPK pathway by SK&F 86002 has been linked to several downstream effects:
- Reduced inflammation: p38 MAPK inhibition contributes to the anti-inflammatory effects of SK&F 86002 by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , ]
- Modulation of immune responses: p38 MAPK plays a role in T cell activation and differentiation. SK&F 86002 has been shown to modulate IL-2 and IL-10 production by CD4+ T cells, potentially impacting immune responses. []
- Reduced PGHS-2 expression: SK&F 86002 can suppress the expression of prostaglandin endoperoxide synthase-2 (PGHS-2), also known as COX-2, in stimulated monocytes, further contributing to its anti-inflammatory effects. []
Q5: Does SK&F 86002 affect other kinases?
A5: Research indicates that SK&F 86002 can bind to a variety of kinases. [] A study utilizing a KINOMEscan assay revealed its interaction with a broad range of kinases, suggesting it might not be entirely specific to p38 MAPK. []
Q6: What is the molecular formula and weight of SK&F 86002?
A6: The molecular formula of SK&F 86002 is C16H12FN3S, and its molecular weight is 313.36 g/mol. []
Q7: Is there any spectroscopic data available for SK&F 86002?
A7: Yes, SK&F 86002 displays characteristic UV-Vis absorption spectra. Studies using time-dependent density functional theory (TD-DFT) calculations have revealed that its UV-Vis spectrum is conformation dependent. [] The compound exhibits two major absorption bands at approximately 325 nm and 240 nm, which are sensitive to changes in the orientation of the fluorophenyl and pyridinyl rings relative to the imidazothiazole ring. []
Q8: Has SK&F 86002 been investigated in any animal models of disease?
A8: Yes, SK&F 86002 has shown promising results in various animal models of inflammatory and neurological diseases, including:
- Endotoxin shock: SK&F 86002 protected mice from lethal endotoxin shock, potentially by inhibiting TNF-α production. [, ]
- Experimental allergic encephalomyelitis (EAE): SK&F 86002 suppressed the development of EAE in rats, a model of multiple sclerosis, highlighting its potential as an immunomodulator. []
- Acute respiratory distress syndrome (ARDS): In a rat model of ARDS, SK&F 86002 improved survival and attenuated lung injury. []
- Cisplatin nephrotoxicity: SK&F 86002 reduced kidney damage and dysfunction caused by the chemotherapeutic agent cisplatin in mice. []
- Dementia with Lewy bodies/Parkinson's disease (DLB/PD): In a mouse model of DLB/PD, SK&F 86002 reduced neuroinflammation, ameliorated synaptic degeneration, and improved motor deficits. []
Q9: Are there any known limitations or drawbacks associated with SK&F 86002?
A9: Although preclinical data for SK&F 86002 is promising, potential limitations include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.